molecular formula C9H8Cl2O2 B1367526 Methyl 2-(2,5-dichlorophenyl)acetate

Methyl 2-(2,5-dichlorophenyl)acetate

Cat. No.: B1367526
M. Wt: 219.06 g/mol
InChI Key: VOIWSHPZFSPALW-UHFFFAOYSA-N
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Description

Methyl 2-(2,5-dichlorophenyl)acetate is an aromatic ester featuring a phenyl ring substituted with chlorine atoms at the 2- and 5-positions, linked to a methyl acetate group. This compound is structurally characterized by its dichlorinated aromatic core and ester functionality, which influence its physicochemical properties and reactivity. Such esters are often intermediates in pharmaceutical or agrochemical synthesis, leveraging their halogenated aromatic systems for bioactivity or further functionalization.

Properties

IUPAC Name

methyl 2-(2,5-dichlorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIWSHPZFSPALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001300061
Record name Methyl 2,5-dichlorobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96129-66-7
Record name Methyl 2,5-dichlorobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96129-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,5-dichlorobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties
Methyl 2-(2,5-dichlorophenyl)acetate C₉H₈Cl₂O₂ ~231.07 2,5-dichlorophenyl, methyl ester Expected moderate lipophilicity due to Cl substituents; ester group enhances reactivity.
Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate C₁₀H₈Cl₂F₂O₂ 289.08 2,5-dichlorophenyl, ethyl ester, difluoro Increased steric bulk and lipophilicity from ethyl and fluorine groups. Higher molecular weight.
Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride C₉H₁₀ClF₂NO₂ 237.63 2,5-difluorophenyl, amino group, hydrochloride Enhanced polarity and water solubility due to amino group and HCl salt. Fluorine reduces electronegativity vs. Cl.
Ethyl 2-([(2,5-dichlorophenyl)sulfonyl]anilino)acetate C₁₆H₁₅Cl₂NO₄S 388.27 2,5-dichlorophenyl, sulfonyl, anilino, ethyl ester Sulfonyl group introduces strong electron-withdrawing effects; potential for protein binding.
2,4-Dichlorophenoxy acetate C₈H₆Cl₂O₃ ~221.04 2,4-dichlorophenoxy, methyl ester Phenoxy group alters electronic distribution; known as a herbicide precursor.

Key Comparative Insights:

  • Substituent Effects :

    • Halogen Type and Position : The 2,5-dichloro configuration in the target compound contrasts with 2,4-dichloro () or difluoro () analogs. Chlorine’s higher electronegativity and larger atomic radius enhance electron-withdrawing effects and steric hindrance compared to fluorine .
    • Ester Group : Methyl esters (target compound, ) typically exhibit lower molecular weights and higher volatility than ethyl esters (). Ethyl groups may improve metabolic stability in vivo .
  • Functional Group Modifications: The amino group in introduces basicity and salt formation (e.g., hydrochloride), increasing water solubility but reducing membrane permeability .
  • Synthetic Relevance: The target compound’s dichlorinated aromatic core is a common motif in agrochemicals (e.g., herbicides, fungicides) and pharmaceuticals, akin to 2,4-dichlorophenoxy acetate’s role in herbicide synthesis . Fluorinated analogs () are increasingly explored for improved bioavailability and resistance to oxidative degradation .

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